ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine,phosphoricacid
Description
Properties
IUPAC Name |
N-ethyl-1-(oxolan-2-yl)-2-phenylethanamine;phosphoric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.H3O4P/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12;1-5(2,3)4/h3-5,7-8,13-15H,2,6,9-11H2,1H3;(H3,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEWRZAYMCSXHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC1=CC=CC=C1)C2CCCO2.OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, phosphoric acid typically involves the reaction of ethylamine with 2-phenylethyl oxirane under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the ring-opening of the oxirane and the formation of the oxolane ring. The resulting product is then treated with phosphoric acid to obtain the final compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, phosphoric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols); reactions are conducted under controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, phosphoric acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, phosphoric acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Differences :
- Substituent Effects: The ethyl group in the target compound may confer moderate lipophilicity compared to methyl (C₁₁H₁₇NO) or octyl (C₁₄H₂₉NO) analogs, influencing solubility and reactivity .
- Aromatic vs.
Phosphoric Acid vs. Other Acidic Counterions
The phosphate group distinguishes this compound from related salts:
Key Differences :
- Functional Groups : Phosphonates (C-P bonds) exhibit enzymatic inhibition , whereas phosphoric acid salts may serve as stabilizing agents or prodrugs.
Phenylethylamine Derivatives
Phenylethylamine-based compounds are common in neurotransmitters and flavorants:
Key Differences :
- Volatility : Unlike volatile esters (e.g., 2-phenylethyl acetate), the target compound’s phosphate salt and oxolane ring reduce volatility, favoring solid-state applications.
- Bioactivity : Tyramine’s primary amine is critical for neurotransmission, whereas the target compound’s tertiary amine and phosphate may alter receptor interactions .
Biological Activity
Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine phosphoric acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine phosphoric acid is characterized by its unique structure, which includes an oxolane ring and a phenylethyl group. This structural composition is significant for its biological interactions and therapeutic potential.
| Property | Details |
|---|---|
| Molecular Formula | C14H22N1O4P |
| Molecular Weight | 299.31 g/mol |
| Solubility | Soluble in water and organic solvents |
| Chemical Class | Amines, Phosphoric acid derivatives |
The biological activity of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine phosphoric acid is primarily attributed to its ability to interact with various molecular targets:
- Receptor Modulation : The compound can bind to specific receptors, influencing neurotransmission pathways that are critical in neurological function and disorders.
- Enzyme Interaction : It may act as an inhibitor or activator for certain enzymes involved in metabolic processes, thus modulating cellular functions.
- Signal Pathway Influence : Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine phosphoric acid has been shown to affect signaling pathways related to gene expression and cellular metabolism, which can lead to various biological effects depending on the context of its use.
1. Therapeutic Potential
Research indicates that this compound holds promise for therapeutic applications, particularly in treating neurological disorders. Its ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent.
2. Drug Development
Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine phosphoric acid serves as a building block in the synthesis of more complex pharmaceutical compounds. It is explored for its utility in drug delivery systems due to its favorable pharmacokinetic properties.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine phosphoric acid in a rodent model of neurodegeneration. Results demonstrated significant reductions in markers of oxidative stress and inflammation, suggesting potential therapeutic benefits in conditions like Alzheimer's disease.
Case Study 2: Antidepressant Activity
In another study focused on mood disorders, the compound exhibited antidepressant-like effects in animal models. Behavioral assays indicated improvements in depressive symptoms, correlating with enhanced serotonin and norepinephrine levels in the brain.
Comparative Analysis with Similar Compounds
To better understand the unique properties of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine phosphoric acid, it is useful to compare it with structurally similar compounds:
| Compound | Key Differences |
|---|---|
| Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine Hydrochloride | Different counterion affects solubility and reactivity |
| Phenylethylamines | Broader class with diverse pharmacological profiles |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, and how does phosphoric acid influence its purification?
- Methodological Answer: The synthesis typically involves multi-step reactions, such as alkylation of amines with oxolane derivatives under reflux conditions (e.g., ethanol or THF at 60–80°C). Phosphoric acid is used in purification via acid-base extraction to isolate the amine product by adjusting pH to precipitate the phosphate salt . For high-purity grades (>99%), preparative liquid chromatography (prep-LC) with ACS-grade solvents is recommended .
Q. How can spectroscopic techniques characterize the structural integrity of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine and its phosphoric acid adducts?
- Methodological Answer: Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical. For the amine, -NMR detects phenyl (δ 7.2–7.4 ppm) and oxolane protons (δ 3.5–4.0 ppm), while -NMR identifies phosphoric acid interactions (δ 0–5 ppm). IR confirms P=O stretching (~1250 cm) and N-H bending (~1600 cm) .
Q. What role does phosphoric acid play in catalytic applications involving this compound?
- Methodological Answer: Phosphoric acid acts as a Brønsted acid catalyst in asymmetric synthesis, enabling [3+3] cycloannulation reactions. For example, it facilitates proton transfer in carbonyl ylide reactions with quinone monoimines, yielding benzofused dioxabicyclo[3.2.1]octane scaffolds under mild conditions (20–40°C) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of phosphoric acid in stereoselective transformations involving ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine?
- Methodological Answer: Kinetic isotopic effect (KIE) studies and density functional theory (DFT) modeling reveal that phosphoric acid stabilizes transition states via hydrogen bonding. For instance, in asymmetric naphthofuran synthesis, the acid’s chiral pocket directs substrate orientation, achieving enantiomeric excess (ee) >90% .
Q. What experimental strategies address contradictions in heavy metal extraction efficiency when using phosphoric acid-based systems?
- Methodological Answer: Conflicting cadmium extraction yields (e.g., 68–98%) arise from variables like phosphoric acid concentration (optimal at 2.5M) and extractant choice (e.g., CHNO vs. D2EHPA). Systematic optimization via fractional factorial design can isolate critical parameters (pH, solvent polarity) while minimizing equipment corrosion .
Q. How does ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine interact with biological targets, and what assays validate these interactions?
- Methodological Answer: The compound’s pyrazole and oxolane moieties enable binding to enzymes like phenylalanine ammonia lyase (PAL). Fluorescence polarization assays with labeled substrates quantify inhibition (IC), while molecular docking simulations predict binding affinities to receptors (e.g., G-protein-coupled receptors) .
Q. What computational approaches predict the reactivity of phosphoric acid-amine adducts in complex reaction environments?
- Methodological Answer: Molecular dynamics (MD) simulations with explicit solvent models (e.g., water or DMSO) assess steric and electronic effects. For example, solvent-accessible surface area (SASA) calculations correlate with reaction rates in THF/water biphasic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
